3-(3-Methoxy-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine
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Overview
Description
3-(3-Methoxy-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine is a chemical compound with a complex structure that includes a methoxy group, a methyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxy-4-methylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the methylation of the pyrazole nitrogen to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include hydrazine, methyl iodide, and various solvents such as ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
3-(3-Methoxy-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-methylamphetamine: An entactogen and psychedelic drug with a similar methoxy and methyl substitution pattern.
4-Methoxy-3-methylphenylboronic acid: A compound with similar functional groups but different overall structure.
Uniqueness
3-(3-Methoxy-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. This differentiates it from other compounds with similar functional groups but different core structures.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-(3-methoxy-4-methylphenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-8-4-5-9(6-11(8)16-3)10-7-12(13)15(2)14-10/h4-7H,13H2,1-3H3 |
InChI Key |
HJSOXSSDUBQXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=C2)N)C)OC |
Origin of Product |
United States |
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